![molecular formula C26H27N5O3 B2866988 3-肉桂酰基-9-(3-甲氧基苯基)-1,7-二甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 873076-37-0](/img/structure/B2866988.png)

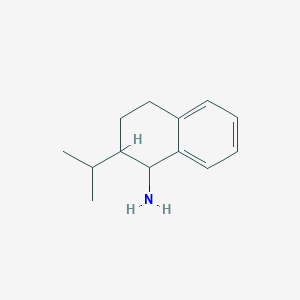

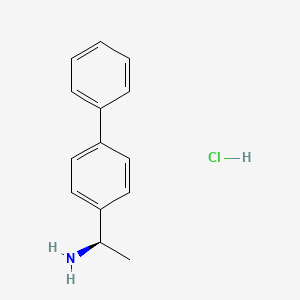

3-肉桂酰基-9-(3-甲氧基苯基)-1,7-二甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the attachment of the cinnamyl and methoxyphenyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure would be based on the purine core, with the cinnamyl and methoxyphenyl groups attached at specific positions. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the attached groups. The cinnamyl group could potentially undergo reactions typical of alkenes, while the methoxyphenyl group could participate in reactions typical of aromatic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the structure of the compound. For example, the presence of the purine core could influence the compound’s solubility in water, while the cinnamyl and methoxyphenyl groups could influence its lipophilicity .科学研究应用

Anticancer Activity

2,6,9-Trisubstituted purine derivatives: have shown promise as anticancer compounds . They have been synthesized and evaluated for their potential role in inhibiting tumor growth. In vitro studies have tested these compounds’ cell toxicity on several cancer cell lines, analyzing structural requirements for antitumor activity with SAR and 3D-QSAR models . The steric properties of these compounds could better explain their cytotoxicity, indicating a significant potential for cancer treatment.

Antitumor Compound Synthesis

The synthesis of these purine derivatives involves simple and efficient methodologies, resulting in a variety of compounds. The focus on the synthesis process allows for the exploration of different substituents and structures, which could lead to the discovery of more potent antitumor agents .

SAR and 3D-QSAR Analysis

The structure-activity relationship (SAR) and three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses are crucial in understanding the antitumor properties of these compounds. These analyses help in identifying the structural features that are important for the compounds’ cytotoxic effects on cancer cells .

Nonclassical Antifolates

Some purine derivatives are synthesized as nonclassical antifolates . They exhibit anti-proliferative activities against various cancer cells and are tested for their inhibitory activities against enzymes like dihydrofolate reductase (DHFR). These compounds could serve as potential anticancer agents .

Apoptosis Induction

Certain compounds among the purine derivatives have been found to induce apoptosis in cancer cells. For instance, flow cytometry studies have shown S-phase arrest and induction of apoptosis in cells treated with these compounds. This suggests their use in targeted cancer therapies .

Lysosome-Nonmitochondrial Pathway

The functional mechanism of some purine derivatives involves the induction of apoptosis through a lysosome-nonmitochondrial pathway. This unique mechanism of action provides an alternative route for cancer cell apoptosis, which could be beneficial in overcoming resistance to traditional treatments .

作用机制

Target of Action

The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities . For instance, it displays inhibitory activity against HL-60 and HeLa cells . The compound’s interaction with these targets leads to changes in cell proliferation, with HL-60 cells treated with the compound displaying S-phase arrest and induction of apoptosis .

Biochemical Pathways

The compound affects the folate pathway , which plays a crucial role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds without an l-glutamic acid moiety are generally more lipophilic and enter cells through passive diffusion . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in the accumulation of S-phase cells and the induction of apoptosis in HL-60 cells . The effect of the compound on lysosomes and mitochondria has been confirmed, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

Action Environment

The stability and oxidation pathways of similar compounds deserve attention

安全和危害

未来方向

属性

IUPAC Name |

9-(3-methoxyphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-18-16-30(20-12-7-13-21(15-20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)14-8-11-19-9-5-4-6-10-19/h4-13,15,18H,14,16-17H2,1-3H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRNGLIWSBGQAF-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2866913.png)

![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)

![3-(3-hydroxypropyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2866918.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2866919.png)

![(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol](/img/structure/B2866920.png)

![3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866923.png)

![N-[4-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B2866926.png)

![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2866927.png)